Cas no 5568-33-2 (2-chloro-4-nitrobenzaldehyde)

2-chloro-4-nitrobenzaldehyde structure
Nome del prodotto:2-chloro-4-nitrobenzaldehyde
2-chloro-4-nitrobenzaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzaldehyde,2-chloro-4-nitro-
- 2-chloro-4-nitrobenzaldehyde
- 2-Chlor-4-nitro-benzaldehyd
- 2-Chlor-5-nitrobenzaldehyd
- 2-chloro-4-nitro-benzaldehyde
- Benzaldehyde,2-chloro-4-nitro
- DTXSID40299012
- CS-0380529
- NSC127469
- D78652
- NSC-127469
- Benzaldehyde, 2-chloro-4-nitro-
- MFCD09842446
- 5568-33-2
- AMY41930
- GVBXZIANHMNKAK-UHFFFAOYSA-N
- BS-28692
- SCHEMBL1195413
- AKOS006280814
- EN300-76017
- Z1184908013
- DTXCID00250149
- DB-355675
- XH1280
-
- MDL: MFCD09842446
- Inchi: InChI=1S/C7H4ClNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H
- Chiave InChI: GVBXZIANHMNKAK-UHFFFAOYSA-N
- Sorrisi: C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=O
Proprietà calcolate
- Massa esatta: 184.98800
- Massa monoisotopica: 184.988
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 192
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 62.9A^2
- Carica superficiale: 0
Proprietà sperimentali
- Densità: 1.485
- Punto di ebollizione: 312.4°Cat760mmHg
- Punto di infiammabilità: 142.7°C
- Indice di rifrazione: 1.63
- PSA: 62.89000
- LogP: 2.58390
2-chloro-4-nitrobenzaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-76017-5.0g |
2-chloro-4-nitrobenzaldehyde |
5568-33-2 | 95% | 5.0g |
$360.0 | 2024-05-23 | |
TRC | C611598-50mg |
2-chloro-4-nitrobenzaldehyde |
5568-33-2 | 50mg |
90.00 | 2021-08-15 | ||
TRC | C611598-1000mg |
2-Chloro-4-nitrobenzaldehyde |
5568-33-2 | 1g |
$316.00 | 2023-05-18 | ||
Alichem | A014000327-250mg |
2-Chloro-4-nitrobenzaldehyde |
5568-33-2 | 97% | 250mg |
$489.60 | 2023-09-01 | |
Ambeed | A352008-1g |
2-Chloro-4-nitrobenzaldehyde |
5568-33-2 | 98% | 1g |
$138.0 | 2025-02-22 | |
abcr | AB587962-5g |
2-Chloro-4-nitrobenzaldehyde; . |
5568-33-2 | 5g |
€816.50 | 2024-07-20 | ||
A2B Chem LLC | AG28579-5g |
2-Chloro-4-nitrobenzaldehyde |
5568-33-2 | 98% | 5g |
$402.00 | 2024-04-19 | |
1PlusChem | 1P00DHMR-1g |
2-Chloro-4-nitrobenzaldehyde |
5568-33-2 | 98% | 1g |
$126.00 | 2025-02-26 | |
Aaron | AR00DHV3-1g |
2-Chloro-4-nitrobenzaldehyde |
5568-33-2 | 98% | 1g |
$152.00 | 2025-01-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1451199-250mg |
2-Chloro-4-nitrobenzaldehyde |
5568-33-2 | 98% | 250mg |
¥590.00 | 2024-05-08 |
2-chloro-4-nitrobenzaldehyde Letteratura correlata
-
1. Comparative reactivity of substituted 4-nitrobenzylidene dichlorides with alkaliSwee Hock Goh,Toh Seok Kam J. Chem. Soc. Perkin Trans. 1 1981 423
-
James D. Loudon,Thomas D. Robson J. Chem. Soc. 1937 242
5568-33-2 (2-chloro-4-nitrobenzaldehyde) Prodotti correlati
- 1894574-39-0(Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate)
- 174500-88-0(6-Cyano-1H-indole-3-carboxylic Acid)
- 2332833-65-3(4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde)
- 1805592-75-9(2-Bromo-4-fluoro-3-methylbenzonitrile)
- 2098031-73-1(4-(Azetidin-3-ylmethyl)morpholine-3,5-dione hydrochloride)
- 2171606-18-9(2-(3-aminoazetidin-3-yl)bicyclo2.2.1heptan-2-ol)
- 84548-18-5(2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide)
- 1185301-73-8(3-(prop-2-yn-1-yloxy)pyrrolidine hydrochloride)
- 2411180-49-7(rac-(1R,5R,6R)-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptane)
- 84585-76-2(cis-2-aminocyclobutane-1-carboxylic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:5568-33-2)2-chloro-4-nitrobenzaldehyde

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):150.0/451.0